3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
3,7-Dimethyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrazolo[4,3-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization reactions. For instance, phenyl hydrazines can be condensed with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which are then cyclized to yield the desired pyrazolo[4,3-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often employ multicomponent reactions under both conventional and green chemistry conditions. One-pot multicomponent reactions involving aldehydes, acetophenone, ethyl cyanoacetate, and other reagents have been reported to yield pyrazolo[4,3-d]pyrimidine derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding pyrazolo[4,3-d]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[4,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves the inhibition of specific molecular targets, such as CDKs. By binding to the active site of CDKs, this compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Roscovitine
Comparison: 3,7-Dimethyl-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. For instance, while roscovitine is also a CDK inhibitor, the pyrazolo[4,3-d]pyrimidine scaffold offers a different binding affinity and selectivity profile .
Properties
CAS No. |
102430-00-2 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-4-7-6(9-3-8-4)5(2)10-11-7/h3H,1-2H3,(H,10,11) |
InChI Key |
LIEMSUXHRXSXSO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1)C(=NC=N2)C |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)C |
Origin of Product |
United States |
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